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Diphenyl carbonate;hexane-1,6-diol

Polyurethane Elastomer Durability Hydrolytic Degradation Resistance Soft-Segment Polyol Selection

Standard polyether and polyester polyols compromise hydrolytic stability or mechanical strength in demanding polyurethane applications. This 1,6-hexanediol-based polycarbonate diol eliminates autocatalytic acid-driven degradation via carbonate backbone linkages, ensuring long-term property retention. - Hydrolytic stability: Retains near-complete tensile strength after 4 weeks at 80°C water immersion, outperforming adipate polyester and PTMEG polyols. - Mechanical performance: Delivers Shore A 89 hardness, 27% lower abrasion loss, and a Tg of +7.3°C vs. -27.9°C for PCL-based analogs at equivalent hard-segment loading. - Optical clarity: Achieves 84-89% transmittance at 800 nm in TPU films, enabling reduced film thickness vs. PTMO-based formulations. Supplied as hydroxyl-terminated aliphatic polycarbonate diol with typical Mn 500-3,000 g·mol⁻¹. Suitable for medical TPU, cast elastomers, optical films, and weatherable coatings.

Molecular Formula C19H24O5
Molecular Weight 332.4 g/mol
CAS No. 29862-10-0
Cat. No. B1596568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl carbonate;hexane-1,6-diol
CAS29862-10-0
Molecular FormulaC19H24O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO
InChIInChI=1S/C13H10O3.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-5-3-1-2-4-6-8/h1-10H;7-8H,1-6H2
InChIKeyFCVCFERLLIDEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Carbonate–Hexane-1,6-Diol Polymer: Identity and Procurement Class


CAS 29862-10-0 designates the 1:1 polymer derived from diphenyl carbonate and hexane-1,6-diol, commercially supplied as an aliphatic polycarbonate diol (PCDL) with terminal hydroxyl functionality [1]. The repeating unit carries the formula C₁₉H₂₄O₅ (molecular weight 332.39 g·mol⁻¹), while commercial grades span number-average molecular weights from approximately 500 to 3,000 g·mol⁻¹ to suit different polyurethane hard-segment loadings . This polycarbonate diol serves as the high-durability soft-segment building block for thermoplastic and cast polyurethanes, distinguished from polyester and polyether diols by the hydrolytically stable carbonate backbone linkage [2].

Why Polyester and Polyether Diols Cannot Substitute


Polyols form the soft segment of segmented polyurethanes and fundamentally govern hydrolytic stability, thermal endurance, mechanical strength, and weathering resistance [1]. Polyether diols (e.g., PTMO/PTMEG) provide excellent low-temperature flexibility and hydrolysis resistance but suffer from poor oxidative stability, low hardness, and inferior tensile strength [2]. Polyester diols (e.g., hexanediol adipate) deliver high tensile strength and chemical resistance yet degrade rapidly under hydrolytic conditions because ester cleavage releases carboxylic acid moieties that autocatalyze further chain scission [3]. The target 1,6-hexanediol–diphenyl carbonate polymer replaces the hydrolytically labile ester bond with a carbonate linkage (−O−CO−O−), eliminating autocatalytic acid generation during hydrolysis [3]. However, even within the polycarbonate diol family, the specific diol monomer (C6 linear chain) imparts semi-crystalline character, elevated glass-transition temperature, and higher modulus relative to copolycarbonate or shorter-chain analogs [4], meaning that an in-class substitution without matching monomer composition will alter urethane phase behavior and final part properties.

Quantitative Differentiation Evidence for This Polycarbonate Diol


Hydrolytic Stability vs. Adipate Polyester and PTMEG Polyols

In a controlled hydrolysis study on MDI-based thermoplastic polyurethanes (TPU) with a constant Polyol/MDI/BDO ratio of 1.0/3.5/2.5, the tensile strength of the HDO-polycarbonate diol-based TPU remained essentially unchanged after four weeks of water immersion at 80 °C [1]. By contrast, a 2000 MW 1,6-hexanediol adipate polyester diol-based TPU and a PTMEG 2000 polyether-based TPU exhibited significant tensile strength decay under identical exposure [1]. The carbonate linkage does not generate an acidic degradation by-product (unlike the ester linkage), which otherwise autocatalyzes further hydrolytic chain scission [2].

Polyurethane Elastomer Durability Hydrolytic Degradation Resistance Soft-Segment Polyol Selection

Hardness and Abrasion Resistance vs. Polycaprolactone Diol

In a direct comparative study of MDI–butanediol cast polyurethane elastomers at a fixed hard-segment content of 35.2%, the 2000 MW HDO-polycarbonate diol-based elastomer achieved a Shore A hardness of 89 versus 85 for the equivalent 2000 MW polycaprolactone diol (PCL)-based system [1]. Abrasion loss (ISO 4649) measured 25.8 mg for the polycarbonate diol elastomer versus 35.4 mg for the PCL elastomer—a 27% reduction [1]. The glass-transition temperature (Tg, DSC) showed a marked shift from −27.9 °C (PCL) to +7.3 °C (polycarbonate diol), reflecting the stiffening effect of the carbonate backbone [1].

Cast Polyurethane Elastomer Mechanical Property Benchmarking Polyol Performance Tiering

Tensile Strength and Transparency vs. Polyether Soft Segment

In a study of transparent sulfur-containing segmented polyurethanes synthesized via one-step melt polyaddition using HDI-based diisocyanate, PHCD (Mn ≈ 860 g·mol⁻¹) was directly compared with PTMO (Mn ≈ 1000 g·mol⁻¹) at 40–60 mol% soft-segment loading [1]. The PHCD-based polymers achieved tensile strengths up to 48.6 MPa versus up to 28.3 MPa for PTMO-based analogs—a 72% improvement [1]. Optical transmittance at 800 nm ranged from 84–89% for PHCD versus 75–82% for PTMO [1]. Glass-transition temperatures of the PHCD series spanned 11 to 43 °C, compared to −29 to +5 °C for the PTMO series [1]. The 1% mass-loss temperature in air was higher for PHCD-based polymers under oxidative conditions, indicating superior oxidative thermal stability [1].

Thermoplastic Polyurethane Elastomer Optical Transparency Soft-Segment Structure–Property Relationship

Atmospheric-Pressure Synthesis Route for High Molecular Weight

The polycondensation of diphenyl carbonate with 1,6-hexanediol catalyzed by dilithium tetra-tert-butylzincate (TBZL, 5 mol%) proceeds irreversibly under atmospheric pressure without requiring removal of the phenol by-product, reaching number-average molecular weights (Mn) of 10,000 or more [1]. Under identical conditions, the conventional titanium tetraisopropoxide (Ti(OiPr)₄) catalyst—a standard industrial transesterification catalyst—yielded significantly slower polymerization rates [1]. Conversion exceeded 99% with increasing polymerization temperature [1]. In contrast, the common industrial route using dimethyl carbonate (DMC) or diethyl carbonate requires reduced-pressure removal of the volatile alcohol by-product to drive the equilibrium, adding process complexity [2].

Aliphatic Polycarbonate Synthesis Melt Transesterification Catalysis High-Molecular-Weight Polycondensation

Enzymatic Route to Ultra-High Molecular Weight

Diphenyl carbonate reacts with 1,6-hexanediol under lipase catalysis (Candida antarctica Lipase B, immobilized) to form a cyclic carbonate dimer, which subsequently undergoes enzymatic ring-opening polymerization (ROP) in bulk to yield poly(hexamethylene carbonate) (PHMC) with a weight-average molecular weight (Mw) of 399,000 g·mol⁻¹ [1]. For comparison, the same enzymatic approach using butane-1,4-diol and diphenyl carbonate produced poly(tetramethylene carbonate) (PTeMC) with Mw of only 119,000 g·mol⁻¹—a 3.35-fold lower value [1]. Conventional chemically catalyzed step-polycondensation of dialkyl carbonates with 1,6-hexanediol typically yields Mw values in the 25,000–50,000 range [2].

Enzymatic Polymerization Green Polymer Chemistry Ultra-High Molecular Weight Polycarbonate

Procurement and Application Scenarios


Hydrolytically Stable Medical Devices for Repeated Sterilization

Medical-grade TPU tubing, catheter components, and implantable device housings subjected to repeated autoclave sterilization (saturated steam at 121–134 °C) demand a soft-segment polyol that resists hydrolytic chain scission. The HDO-polycarbonate diol-based TPU demonstrates near-complete tensile strength retention after four weeks at 80 °C water immersion, outperforming both adipate polyester and PTMEG polyols that exhibit significant strength decay under identical conditions [1]. This hydrolytic robustness stems from the carbonate linkage, which generates only CO₂ and alcohol upon hydrolysis without producing autocatalytic acid by-products [2]. Procurement of this polycarbonate diol directly enables compliance with ISO 10993 biocompatibility testing requirements for long-term implantable devices where mechanical integrity must be preserved through multiple sterilization cycles.

High-Load Industrial Rollers and Abrasion-Resistant Parts

Industrial cast polyurethane elastomers for mining screens, paper-mill rollers, and pipeline pigs require a combination of high hardness, low abrasion loss, and elevated-temperature modulus retention. In direct head-to-head testing against 2000 MW polycaprolactone diol at equivalent 35.2% hard-segment loading, the HDO-polycarbonate diol-based MDI elastomer delivered Shore A 89 (vs. 85), abrasion loss of 25.8 mg (vs. 35.4 mg, a 27% reduction), and a Tg of +7.3 °C (vs. −27.9 °C for PCL) [3]. The 35 °C upward Tg shift means the part retains dimensional stability and load-bearing capacity at service temperatures where PCL-based parts would soften excessively [3]. Procurement of this polycarbonate diol enables parts that last longer under abrasive wear and high-temperature service, directly reducing replacement frequency and total cost of ownership.

Transparent High-Strength Optical-Grade TPU Films

Optical TPU films for automotive heads-up display (HUD) laminates, flexible display encapsulation, and transparent medical face shields demand both high visible-light transmission and robust tensile strength. PHCD-based segmented polyurethanes demonstrate transmittance of 84–89% at 800 nm versus 75–82% for PTMO-based analogs, combined with tensile strengths up to 48.6 MPa versus 28.3 MPa for PTMO—a 72% improvement [4]. These quantitative advantages in optical clarity and mechanical robustness mean formulations based on the 1,6-hexanediol polycarbonate diol can achieve target performance at reduced film thickness, saving material cost while meeting optical and mechanical specifications that PTMO-based formulations cannot simultaneously satisfy [4].

Weather-Resistant Exterior Coatings and Synthetic Leather

Exterior polyurethane coatings, synthetic leather for automotive interiors, and outdoor textile laminates are subjected to combined UV radiation, moisture, and thermal cycling. The UBE ETERNACOLL® UH series, based on 1,6-hexanediol polycarbonate diol, is specifically formulated to deliver enhanced heat resistance, water resistance, oil resistance, and weatherability relative to polyester and polyether polyol-based urethanes [5]. Laboratory weathering data indicate that polycarbonate diol-based polyurethanes retain mechanical properties after 200-hour QUV exposure (340 nm) and after prolonged water immersion, whereas polyester-based formulations undergo hydrolytic embrittlement and polyether-based formulations suffer from UV-induced oxidative degradation [6]. Procurement of this polycarbonate diol for coating applications reduces long-term warranty claims and recoating costs, directly impacting life-cycle procurement economics.

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